molecular formula C9H12O3 B12091081 4-(3-Hydroxypropoxy)phenol

4-(3-Hydroxypropoxy)phenol

Cat. No.: B12091081
M. Wt: 168.19 g/mol
InChI Key: FWOAGZZVBIWDOY-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropoxy)phenol is an organic compound with the molecular formula C9H12O3 It is a phenolic derivative characterized by a hydroxypropoxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropoxy)phenol typically involves the reaction of phenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the carbon atom of 3-chloropropanol, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfo, and halogenated derivatives

Scientific Research Applications

4-(3-Hydroxypropoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and coatings due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropoxy)phenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation.

    Signal Transduction: The compound can modulate signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxypropyl)phenol
  • 4-(3-Hydroxyisoamyl)phenol
  • 4-(3-Methylcrotyl)phenol

Uniqueness

4-(3-Hydroxypropoxy)phenol is unique due to its specific hydroxypropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phenolic compounds and influences its reactivity and applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(3-hydroxypropoxy)phenol

InChI

InChI=1S/C9H12O3/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,10-11H,1,6-7H2

InChI Key

FWOAGZZVBIWDOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCCO

Origin of Product

United States

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